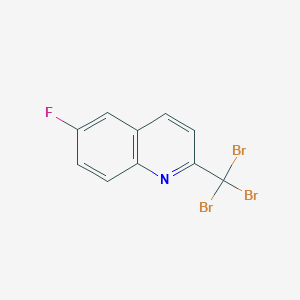

6-Fluoro-2-(tribromomethyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Fluoro-2-(tribromomethyl)quinoline” is a chemical compound with the molecular formula C10H5Br3FN . It is a type of quinoline, which is a class of nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, involves various methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .

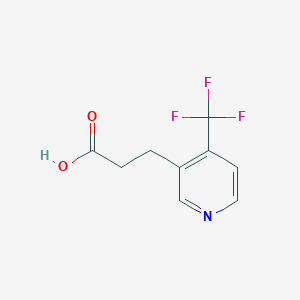

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core with a fluorine atom at the 6th position and a tribromomethyl group at the 2nd position . The molecular weight of this compound is 397.86 .

Mecanismo De Acción

Target of Action

Related compounds such as amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have shown significant anticancer activity . These compounds interact with various carcinoma cell lines, suggesting that they may target proteins or enzymes involved in cell proliferation and survival .

Mode of Action

For instance, some quinoline derivatives have been found to inhibit the ATPase domain of human topoisomerase II alpha (hTopoIIα), a key enzyme involved in DNA replication and transcription .

Biochemical Pathways

This disruption can lead to cell cycle arrest and apoptosis, which are key mechanisms in the anticancer activity of these compounds .

Pharmacokinetics

The compound’s molecular weight of 397864 Da suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 Da typically exhibit good membrane permeability.

Result of Action

Related quinoline derivatives have been shown to induce apoptosis in various carcinoma cell lines . This suggests that 6-Fluoro-2-(tribromomethyl)quinoline may also have potential anticancer effects.

Direcciones Futuras

The future directions for “6-Fluoro-2-(tribromomethyl)quinoline” and other quinoline derivatives could involve further exploration of their synthesis methods, investigation of their biological activities, and development of novel structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Propiedades

IUPAC Name |

6-fluoro-2-(tribromomethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br3FN/c11-10(12,13)9-4-1-6-5-7(14)2-3-8(6)15-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYMMQFYDUYJYBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(Br)(Br)Br)C=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br3FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.86 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]but-2-ynamide](/img/structure/B2396004.png)

![4,4,5,5-Tetramethyl-2-spiro[2.4]heptan-2-yl-1,3,2-dioxaborolane](/img/structure/B2396005.png)

![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2396006.png)

![1-[4-(2-Chlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B2396011.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2396020.png)

![(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2396021.png)

![4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoic acid](/img/structure/B2396026.png)